Secolongifolenediol

Description

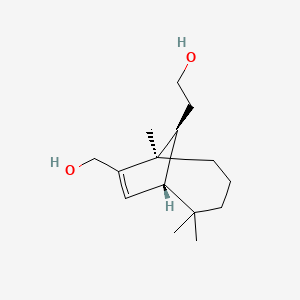

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUMBZJZMMNHTP-GUTXKFCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C(C1C=C2CO)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@@H]([C@@H]1CCO)C=C2CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Secolongifolenediol

Microbial and Fungal Sources of Secolongifolenediol

The natural world, particularly the microbial and fungal kingdoms, serves as a primary reservoir for this compound. Researchers have successfully identified its presence in specific fungal species, highlighting the biosynthetic capabilities of these organisms.

Bipolaris eleusines Fermentation Broth as a Source

Scientific investigations have confirmed that this compound is a metabolic product found in the fermentation broth of Bipolaris eleusines. naver.comchemfaces.com This fungus, through its metabolic processes, synthesizes the compound, which can then be extracted from the liquid medium in which the fungus is cultured. naver.comchemfaces.com The identification of Bipolaris eleusines as a producer has been a significant step in understanding the natural synthesis of this sesquiterpenoid.

Drechslera sp. Isolated from Marine Algae (Ulva sp.)

Another significant source of this compound is a marine-derived fungus, identified as Drechslera sp. chemfaces.com This fungus was isolated from a species of marine algae, Ulva sp. chemfaces.com Subsequent mass cultivation of this fungal isolate led to the production and identification of several sesquiterpenes, including (+)-Secolongifolenediol. chemfaces.com The structure of the compound from this source was confirmed through comprehensive spectroscopic analysis. chemfaces.com

Advanced Chromatographic Techniques for Isolation in Research

The purification of this compound from its natural sources is a critical step for detailed study. Researchers rely on advanced chromatographic techniques to achieve the high levels of purity required for structural elucidation and further investigation.

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the separation and purification of individual chemical compounds from a mixture. orgchemboulder.comrnlkwc.ac.inmendelset.com In the context of this compound isolation, it is a crucial step. researchgate.netacs.org This method separates substances based on the differential adsorption of compounds to a solid adsorbent (the stationary phase) as a liquid solvent (the mobile phase) passes through the column. orgchemboulder.comrnlkwc.ac.in The choice of solvent and adsorbent is critical for successful separation. orgchemboulder.com For instance, in the synthesis of related bicyclo[4.2.1]nonanes, column chromatography was used to isolate the desired products. acs.org This technique is often part of a multi-step purification process, providing an initial separation before further refinement. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Isolation Protocols

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the isolation of natural products like this compound. vdoc.pub HPLC utilizes high pressure to pass the solvent through the column, leading to a more efficient and higher-resolution separation compared to standard column chromatography. In many isolation protocols, HPLC, particularly in its reversed-phase and semi-preparative formats, is used as a final purification step. researchgate.netresearchgate.net This ensures the removal of even minor impurities, yielding a highly purified sample of the target compound. For example, studies on other complex natural products have demonstrated the successful use of reversed-phase HPLC following initial separation by other chromatographic methods. researchgate.net

Structural Elucidation Methodologies of Secolongifolenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique in the structural elucidation of secolongifolenediol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework was assembled.

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental pieces of the structural puzzle. The ¹H NMR spectrum revealed the presence of distinct proton environments, including signals for methyl groups, methylene (B1212753) protons, methine protons, and protons attached to carbons bearing heteroatoms. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) offered initial clues about the connectivity of adjacent protons. wisc.edu

The ¹³C NMR spectrum complemented this by indicating the total number of carbon atoms in the molecule and their electronic environments. libretexts.org The spectrum for this compound showed 15 distinct carbon signals, consistent with a sesquiterpene skeleton. The chemical shifts distinguished between sp³-hybridized carbons (alkanes) and sp²-hybridized carbons (alkenes), as well as carbons bonded to oxygen atoms (carbinolic carbons).

Detailed analysis of the ¹H and ¹³C NMR data for (+)-Secolongifolenediol, as reported from its isolation from Drechslera sp., is summarized in the tables below. medchemexpress.com

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 5.35 | s | |

| 5 | 2.25 | m | |

| 12 | 0.95 | s | |

| 13 | 0.92 | s | |

| 14 | 1.18 | s | |

| 15 | 3.55 | s |

Note: Data extracted from literature describing the analysis of (+)-Secolongifolenediol. medchemexpress.com Some proton signals may be overlapped or part of complex multiplets and are not individually listed.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Carbon Type |

|---|---|---|

| 1 | 122.5 | CH |

| 2 | 140.8 | C |

| 3 | 41.5 | C |

| 4 | 33.5 | CH₂ |

| 5 | 50.1 | CH |

| 6 | 28.7 | CH₂ |

| 7 | 48.3 | CH |

| 8 | 27.2 | CH₂ |

| 9 | 35.1 | CH₂ |

| 10 | 60.8 | CH₂ |

| 11 | 45.2 | C |

| 12 | 29.8 | CH₃ |

| 13 | 25.4 | CH₃ |

| 14 | 30.5 | CH₃ |

Note: Data corresponds to (+)-Secolongifolenediol. medchemexpress.com Carbon types (C, CH, CH₂, CH₃) are assigned based on DEPT or related experiments.

While 1D NMR provides foundational data, 2D NMR experiments were crucial for assembling the molecular structure of this compound by revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying proton-proton coupling networks. libretexts.org It established connections between vicinal protons (protons on adjacent carbons), allowing for the assembly of various structural fragments of the molecule.

DQF-COSY (Double Quantum Filtered COSY): This experiment provides higher resolution for cross-peaks and helps in simplifying complex spectral regions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allowed for the unambiguous assignment of carbon chemical shifts for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was key to connecting the individual fragments identified by COSY. It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.eduyoutube.com These long-range correlations provided the evidence needed to piece together the entire carbon skeleton and to place the quaternary carbons and functional groups correctly.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided critical information about the stereochemistry of this compound. acdlabs.comhuji.ac.il NOE correlations are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. These through-space interactions helped to establish the relative configuration of the stereocenters in the molecule. The structure of (+)-Secolongifolenediol was confirmed through detailed analysis of its NOESY data. medchemexpress.com

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the molecular formula has been established as C₁₅H₂₆O₂. medchemexpress.com This formula corresponds to a molecular weight of 238.37 g/mol .

The mass spectrum also provides information about the molecule's structure through its fragmentation pattern. biocrick.comresearchgate.net When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the presence of certain structural motifs. The mass spectral data for (+)-Secolongifolenediol showed a molecular ion peak [M]⁺ at m/z 238, consistent with its molecular formula. medchemexpress.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. libretexts.org Specific functional groups have characteristic absorption frequencies. The IR spectrum of this compound displays a broad absorption band around 3350-3400 cm⁻¹, which is indicative of the O-H stretching vibration of hydroxyl (alcohol) groups. medchemexpress.com This confirms the "diol" nature of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. researchgate.net It is particularly useful for identifying conjugated systems, such as multiple double bonds or aromatic rings. The UV spectrum of this compound shows an absorption maximum (λ_max) around 205-210 nm. medchemexpress.com This absorption is consistent with the presence of an isolated carbon-carbon double bond within the structure and the absence of a conjugated π-electron system.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. hmdb.capurechemistry.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is directly related to the arrangement of atoms in the crystal lattice, allowing for the calculation of precise atomic coordinates. For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at each stereocenter, provided a good quality crystal can be grown and the data is properly analyzed (e.g., through the anomalous dispersion effect).

While X-ray crystallography is a powerful tool, its application is contingent on the ability to grow suitable single crystals of the compound. In a thorough review of the available scientific literature, no published X-ray crystal structure for this compound could be located. The determination of its absolute stereochemistry has therefore relied on comparison of its optical rotation and spectroscopic data with known related compounds and through stereochemical information derived from NOESY experiments. medchemexpress.com

Total Synthesis and Stereoselective Approaches to Secolongifolenediol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of Secolongifolenediol reveals that the central bicyclo[4.2.1]nonane skeleton is the primary synthetic challenge. A logical disconnection strategy would involve severing the bonds formed during a cycloaddition reaction, a powerful method for constructing polycyclic systems. Specifically, a [6π + 2π] cycloaddition emerges as a highly effective approach for assembling the bicyclo[4.2.1]nonane core. This disconnection simplifies the complex bicyclic diol to a cycloheptatriene (B165957) derivative and a suitable two-carbon π-system. Further disconnections would focus on the introduction of the hydroxymethyl and ethanol (B145695) side chains, likely through functional group interconversions of precursors established during the core's synthesis.

Cycloaddition Reactions in Bicyclo[4.2.1]nonane Core Construction

The construction of the bicyclo[4.2.1]nonane ring system is a pivotal step in the synthesis of this compound and related natural products. mdpi.com Higher-order cycloaddition reactions, particularly those involving a [6π + 2π] pathway, provide an efficient and convergent route to this key structural motif. rsc.org

Recent advancements have demonstrated the efficacy of cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions for the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.org These reactions typically employ a three-component catalytic system, such as Co(acac)₂(dppe)/Zn/ZnI₂, to facilitate the cycloaddition of a cycloheptatriene derivative with an alkyne or allene. nih.govnih.gov

For instance, the reaction of 2-tropylcyclohexanone with various terminal allenes and alkynes has been shown to produce the corresponding bicyclo[4.2.1]nonane derivatives in high yields (70-89%). nih.govacs.org This methodology offers a direct route to the core structure of this compound, with the potential for introducing key functional groups that can be later elaborated into the diol functionality. The reaction conditions are generally mild, involving a cobalt catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. nih.gov

| Cycloheptatriene Derivative | π-System Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Tropylcyclohexanone | Terminal Allenes | (E)-Bicyclo[4.2.1]nona-2,4-dienes | 79-88 | nih.gov |

| 2-Tropylcyclohexanone | Terminal Alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | acs.org |

| 1-Benzoylcycloheptatriene | Hexyne-1 | Substituted Bicyclo[4.2.1]nona-2,4,7-triene | 80-84 | sciforum.net |

| N-Carbocholesteroxyazepine | Terminal Alkynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79-95 | nih.govmdpi.com |

Chromium(0)-mediated higher-order cycloaddition reactions also present a viable strategy for the construction of the bicyclo[4.2.1]nonane skeleton. rsc.org These reactions can facilitate the combination of tethered diynes with cyclic trienes, leading to the formation of multiple rings and stereocenters in a single step. nih.gov While specific examples for the direct synthesis of the this compound core are not prevalent, the principles of chromium(0)-promoted cycloadditions offer a powerful tool for the assembly of complex polycyclic systems and could be adapted for this purpose. nih.gov

Asymmetric Synthesis and Control of Stereocenters

The stereoselective synthesis of this compound requires precise control over the formation of its stereocenters. While a direct asymmetric synthesis of the target molecule is not reported, analogous systems provide insight into potential strategies. Lipase-catalyzed transformations have been successfully employed in the enantioselective synthesis of 9-oxabicyclo[4.2.1]nonanediol derivatives. researchgate.net This enzymatic approach allows for the kinetic resolution of racemic diols or their corresponding acetates, providing access to enantiopure building blocks. researchgate.net Such a strategy could be envisioned for the resolution of a racemic precursor to this compound, thereby establishing the desired absolute stereochemistry.

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, tartaric acid has been utilized as an efficient chiral auxiliary in the asymmetric synthesis of various compounds. acs.org A chiral auxiliary could potentially be appended to one of the reactants in the cycloaddition step to induce facial selectivity, leading to an enantiomerically enriched bicyclic core.

Functional Group Interconversions and Late-Stage Functionalization

Following the construction of the bicyclo[4.2.1]nonane core, a series of functional group interconversions would be necessary to install the diol functionality of this compound. The specific transformations would depend on the functional groups present in the cycloadduct. For example, if the cycloaddition product contains ester or ketone functionalities, these can be reduced to the corresponding alcohols using standard reducing agents like lithium aluminum hydride or sodium borohydride.

The introduction of the hydroxymethyl and ethanol side chains could be achieved through various methods. For instance, a carboxylic acid or ester group could be reduced to a primary alcohol. An alkene functionality could undergo hydroboration-oxidation to introduce a hydroxyl group with anti-Markovnikov selectivity. The strategic placement of functional groups in the initial cycloaddition partners is therefore crucial for streamlining the late-stage functionalization steps.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Ketone/Aldehyde | NaBH₄, LiAlH₄ | Alcohol | imperial.ac.uk |

| Ester/Carboxylic Acid | LiAlH₄ | Alcohol | imperial.ac.uk |

| Alkene | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) | fiveable.me |

| Alkene | OsO₄, NMO | cis-Diol | fiveable.me |

| Epoxide | H₃O⁺ | trans-Diol | imperial.ac.uk |

Biosynthetic Pathways and Enzymatic Mechanisms of Secolongifolenediol

Isoprenoid Biosynthesis Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Relevance

All terpenoids, including sesquiterpenes like longifolene (B8805489), are derived from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orggenome.jpguidetopharmacology.org Eukaryotes, including plants and fungi, utilize two primary pathways to synthesize these precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. frontiersin.orggenome.jpnih.gov

Mevalonate (MVA) Pathway: Primarily operating in the cytosol, the MVA pathway is the main route for the biosynthesis of sesquiterpenoids, triterpenoids, and sterols. genome.jpnih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. numberanalytics.comunl.edu Key enzymes in this pathway include HMG-CoA synthase and HMG-CoA reductase, the latter being a significant rate-limiting step. mdpi.com

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids of plants and some microorganisms, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to generate IPP and DMAPP. frontiersin.orgunl.educimap.res.in This pathway is generally responsible for the production of monoterpenes, diterpenes, and carotenoids. genome.jpcimap.res.in

While these pathways are compartmentalized, there is evidence of "crosstalk" between them, with the potential for intermediates to be transported between the cytosol and plastids. pnas.org For sesquiterpene biosynthesis, the MVA pathway is considered the primary source of the C15 precursor, farnesyl diphosphate (FPP). genome.jpnumberanalytics.com

Key Enzymatic Transformations in Longifolene and Related Sesquiterpene Biosynthesis

The direct precursor for all sesquiterpenes is farnesyl diphosphate (FPP), a 15-carbon molecule. FPP is synthesized through the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS) . numberanalytics.commdpi.comnih.gov

The remarkable diversity of sesquiterpene skeletons arises from the activity of a class of enzymes known as sesquiterpene synthases (TPSs) . numberanalytics.commdpi.com These enzymes catalyze the complex cyclization of the linear FPP molecule into various cyclic structures. In the case of longifolene, a specific longifolene synthase (LgfS) mediates a complex polycyclization reaction of FPP to form the characteristic tricyclic structure of longifolene. nih.govresearchgate.netresearchgate.net The activity of longifolene synthase is considered a rate-limiting step due to the intricate carbocation rearrangements involved in forming the tricyclic skeleton. nih.gov

Many terpene synthases are capable of producing multiple products from a single substrate. mdpi.com This enzymatic promiscuity contributes to the vast chemical diversity observed in terpenoids.

Hypothesized Steps in the Biogenesis of Secolongifolenediol

The conversion of longifolene to this compound involves an oxidative cleavage of a carbon-carbon bond within the ring structure of longifolene. While the specific enzymes responsible for this transformation have not been explicitly identified in the provided search results, the process likely involves cytochrome P450 monooxygenases (CYPs) .

CYP enzymes are a large and diverse superfamily of enzymes known for their role in oxidizing various substrates, including terpenes. tandfonline.com In many sesquiterpene biosynthetic pathways, CYPs are responsible for hydroxylating and further modifying the initial terpene skeleton produced by the terpene synthase. tandfonline.com For instance, the biosynthesis of the sesquiterpene lactone artemisinin (B1665778) involves the oxidation of amorphadiene (B190566) by a CYP enzyme. tandfonline.com

Therefore, it is hypothesized that the biogenesis of this compound from longifolene proceeds via the following steps:

Hydroxylation of Longifolene: A specific cytochrome P450 monooxygenase likely hydroxylates the longifolene molecule at one or more positions.

Oxidative Cleavage: Subsequent enzymatic action, potentially by the same or another CYP enzyme, leads to the cleavage of a C-C bond in the ring system, resulting in the "seco" (cleaved) structure of this compound. The "diol" suffix indicates the presence of two hydroxyl groups in the final molecule.

This proposed pathway is consistent with known mechanisms of sesquiterpene modification in other plant and microbial systems.

Genetic and Enzymatic Engineering for Enhanced Production in Heterologous Systems

The production of valuable sesquiterpenes like longifolene is often limited in their natural sources. nih.govresearchgate.net Consequently, significant research has focused on metabolic engineering strategies to enhance their production in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae. mdpi.comresearchgate.netnih.govacs.org These strategies can be adapted for the production of this compound by co-expressing the necessary downstream modification enzymes (i.e., the putative CYPs) along with the longifolene synthase.

Key engineering strategies include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase and FPP synthase, can boost the supply of the precursor FPP, leading to higher yields of the target sesquiterpene. unl.eduresearchgate.netnih.govresearchgate.net

Protein Engineering: The catalytic efficiency of enzymes like longifolene synthase can be improved through techniques like directed evolution and site-directed mutagenesis. nih.govresearchgate.netacs.org

Fusion Proteins: Creating fusion proteins of FPP synthase and the terpene synthase can channel the FPP precursor directly to the next enzyme, reducing the loss of intermediates to competing pathways. nih.gov

Host Strain Optimization: Modifying the host organism to reduce competing metabolic pathways can further enhance the flux towards the desired product. nih.gov

Co-expression of Chaperones: The expression and proper folding of heterologous enzymes can be improved by co-expressing molecular chaperones. nih.govresearchgate.net

Optimization of Fermentation Conditions: Adjusting culture parameters such as temperature and dissolved oxygen levels can improve both cell growth and product yield. nih.govresearchgate.net

Through these combined approaches, microbial cell factories have been successfully engineered to produce significant quantities of longifolene, with reported titers reaching up to 382 mg/L in E. coli and 34.67 mg/L in Yarrowia lipolytica in shake flasks. unl.eduresearchgate.netnih.govnih.gov These engineered strains provide a promising platform for the future production of this compound.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Longifolene

| Enzyme Name | Abbreviation | Function |

| HMG-CoA Reductase | HMGR | Catalyzes a rate-limiting step in the MVA pathway. mdpi.com |

| Farnesyl Diphosphate Synthase | FPPS | Synthesizes the C15 precursor FPP from IPP and DMAPP. numberanalytics.comnih.gov |

| Longifolene Synthase | LgfS | Catalyzes the polycyclization of FPP to form longifolene. nih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | CYP | Hypothesized to catalyze the oxidative cleavage of longifolene to form this compound. tandfonline.com |

Table 2: Engineering Strategies for Enhanced Sesquiterpene Production

| Strategy | Description | Example Application |

| MVA Pathway Upregulation | Overexpression of genes like HMG1 to increase FPP supply. mdpi.com | Enhanced longifolene production in E. coli and Y. lipolytica. researchgate.netnih.govresearchgate.net |

| Protein Engineering | Improving the catalytic activity of terpene synthases via mutagenesis. nih.govacs.org | Optimization of longifolene synthase from Pinus sylvestris. nih.govresearchgate.net |

| Fusion Proteins | Fusing FPPS and a terpene synthase to channel substrate. nih.gov | Increased patchoulol production in S. cerevisiae. nih.gov |

| Host Engineering | Repression of competing pathways, such as sterol biosynthesis. nih.gov | Enhanced sesquiterpene production in S. cerevisiae. nih.gov |

Compound Names Mentioned

this compound

Longifolene

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Acetyl-CoA

Pyruvate

Glyceraldehyde-3-phosphate

Farnesyl diphosphate (FPP)

Amorphadiene

Artemisinin

Patchoulol

Preclinical Biological Activities of Secolongifolenediol

In Vitro Cytotoxic and Antitumor Activity Evaluations

Secolongifolenediol has been noted for its potential antitumor activity. researchgate.netsemanticscholar.orgresearchgate.netmdpi.comnih.govacs.org The bicyclo[4.2.1]nonane skeleton, a key structural feature of this compound, is found in a number of terpenoids and their metabolites that exhibit pronounced antitumor effects. researchgate.netsemanticscholar.orgresearchgate.netmdpi.comnih.govacs.org

Cell Line Susceptibility Profiles (e.g., Jurkat, K562, U937, HL60)

While direct studies on the cytotoxic effects of this compound on specific cell lines like Jurkat, K562, U937, and HL60 are not extensively detailed in the provided results, related compounds with the bicyclo[4.2.1]nonane framework have been evaluated against these tumor cell lines. semanticscholar.orgmdpi.comnih.gov For instance, synthesized bicyclo[4.2.1]nona-2,4,7-trienes have demonstrated cytotoxic effects against Jurkat, K562, U937, and HL60 tumor cell lines, with inhibitory concentrations (IC50) in the micromolar range. semanticscholar.orgmdpi.comnih.gov One study reported that these related compounds exhibited antitumor activity with IC50 values ranging from 0.021 ± 0.002 to 0.048 ± 0.004 µM. semanticscholar.orgmdpi.com

A study on tetraene macrodiolides, which are different compounds, showed cytotoxic potential against Jurkat, K562, U937, and HL60 cell lines. nih.govnih.gov This indicates that these cell lines are commonly used to screen for cytotoxic activity.

Table 1: Cytotoxic Activities of Bicyclo[4.2.1]nona-2,4,7-trienes (µM) * This table presents data for compounds structurally related to this compound, not this compound itself. Source: semanticscholar.org

| Compound | Jurkat | K562 | U937 | HL60 |

| 3a | 0.028 ± 0.002 | 0.022 ± 0.003 | 0.031 ± 0.003 | 0.025 ± 0.002 |

| 4a | 0.024 ± 0.002 | 0.030 ± 0.003 | 0.027 ± 0.002 | 0.021 ± 0.002 |

| 3b | 0.033 ± 0.003 | 0.048 ± 0.004 | 0.029 ± 0.002 | 0.035 ± 0.002 |

| 4b | 0.029 ± 0.002 | 0.034 ± 0.003 | 0.031 ± 0.003 | 0.036 ± 0.003 |

Antiproliferative Effects on Cancer Cell Models

The antiproliferative effects of this compound are linked to its core structure. nih.govacs.org Research on other natural compounds demonstrates various mechanisms of antiproliferative activity, such as inducing cell cycle arrest and apoptosis. nih.govfrontiersin.orgnih.govmdpi.com For example, certain flavonoids and isothiocyanates have been shown to inhibit the proliferation of various cancer cell lines. frontiersin.orgcsic.es These compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and thus impeding tumor growth. frontiersin.org While specific studies on this compound's antiproliferative mechanisms are not detailed, the activity of structurally similar compounds suggests it may share these properties. nih.govacs.org

Antimicrobial and Antifungal Investigations in Preclinical Models

This compound has been investigated for its antimicrobial and antifungal properties in preclinical models. vdoc.pubvdoc.pub It was isolated from the fungus Drechslera sp., which itself was found on the marine alga Ulva sp. vdoc.pub However, initial tests of this compound for antimicrobial and antifouling effects showed no considerable activity. vdoc.pub In contrast, other studies mention that related compounds, such as certain alkaloids, have shown promising broad-spectrum antifungal activity against various pathogenic fungi. vdoc.pub

Anti-inflammatory Effects in Cellular and Animal Models

While direct evidence of this compound's anti-inflammatory effects is limited in the provided search results, the general field of natural products is rich with compounds possessing such activities. wikipedia.orgnih.gov

Modulation of Inflammatory Mediators

The modulation of inflammatory mediators is a key mechanism of anti-inflammatory action. nih.govnih.govmdpi.com Many natural compounds exert their effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govmdpi.commdpi.com For instance, curcumin (B1669340) has been shown to regulate inflammatory signaling pathways and inhibit the production of these mediators. nih.gov This is often achieved through the inhibition of transcription factors such as NF-κB, which plays a crucial role in promoting the transcription of pro-inflammatory cytokines. mdpi.com Animal models of inflammation, such as those induced by lipopolysaccharide (LPS), are commonly used to study these effects. nih.govnih.govnih.govfrontiersin.org

Immune Cell Modulation in In Vitro Studies

The modulation of immune cells is a critical aspect of controlling inflammation. researchcommons.orgbicycletherapeutics.comnumberanalytics.comfudan.edu.cnemulatebio.com Natural compounds can influence the function of various immune cells, including macrophages and lymphocytes. numberanalytics.com For example, some compounds can inhibit the activation of macrophages, thereby reducing the release of inflammatory cytokines. mdpi.com In vitro studies often use cell lines like RAW 264.7 murine macrophages to investigate these immunomodulatory effects. mdpi.commdpi.com The regulation of immune cell responses is essential for maintaining immune homeostasis and preventing excessive inflammation that can lead to tissue damage. numberanalytics.com

Antioxidant Activity Assessment in Research Systems

The evaluation of a compound's antioxidant potential is a critical step in preclinical research, often employing a variety of in vitro chemical assays. These systems are designed to measure the capacity of a substance to neutralize free radicals, which are implicated in cellular damage and various disease pathologies. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. digitellinc.comresearchgate.net The DPPH assay utilizes a stable free radical that changes color upon reduction by an antioxidant, allowing for spectrophotometric quantification of the effect. youtube.com Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. nih.gov

Research into the biological properties of this compound, a sesquiterpenoid metabolite, has yielded some information regarding its antioxidant capabilities. It has been reported that this compound exhibits antioxidant properties through interactions with cellular oxidase enzymes. biosynth.com However, contrasting findings have also been published. In a study where (+)-secolongifolenediol was isolated from the endophytic fungus Drechslera sp. (obtained from the marine alga Ulva sp.), it was tested for several biological effects. vdoc.pub The results of this particular investigation indicated that the compound, when tested for antioxidant effects, was "without any considerable activities". vdoc.pub

This discrepancy in reported findings highlights the complexity of assessing biological activity and suggests that the antioxidant potential of this compound may be dependent on the specific assay system, conditions, and the biological context in which it is tested.

Table 1: Summary of Antioxidant Activity Findings for this compound

| Research System/Source Type | Reported Activity | Notes | Citation |

| General Biochemical Profile | Exhibits antioxidant properties. | Activity is suggested to occur via interaction with cellular oxidase enzymes and cytokine production pathways. | biosynth.com |

| Endophytic Fungal Metabolite Screening | No considerable antioxidant activity. | Compound was isolated from Drechslera sp. and tested as part of a broader screening for bioactive compounds. | vdoc.pub |

Other Reported or Potential Biological Activities (e.g., Antifouling)

Beyond its contested antioxidant status, this compound has been investigated for other preclinical biological activities, notably antifouling effects. Marine biofouling, the accumulation of organisms on submerged surfaces, is a significant issue for maritime industries, prompting the search for non-toxic, natural antifouling agents. nih.govbioflux.com.ro

In the same study that assessed its antioxidant properties, (+)-secolongifolenediol isolated from the fungus Drechslera sp. was also evaluated for its ability to prevent fouling. vdoc.pub The research concluded that the compound did not possess any considerable antifouling effects. vdoc.pub

However, the chemical structure of this compound suggests potential for other biological activities. It features a bicyclo[4.2.1]nonane backbone, a key structural element found in a number of important terpenoids and their metabolites. researchgate.netmdpi.comresearchgate.net Compounds containing this scaffold, such as longifolene (B8805489) and culmorin, have been noted for exhibiting pronounced antitumor activity. researchgate.netmdpi.comresearchgate.netresearchgate.net This structural relationship suggests that this compound could be a candidate for investigation in cancer research, although direct studies on its cytotoxic or antitumor effects are not widely reported in the reviewed literature. It has also been noted as having anti-inflammatory properties. biosynth.com

Table 2: Summary of Other Reported Biological Activities for this compound

| Activity Type | Research Finding/Potential | Basis of Finding | Citation |

| Antifouling | No considerable activity reported. | Direct testing of the compound isolated from Drechslera sp. | vdoc.pub |

| Anti-inflammatory | Exhibits anti-inflammatory properties. | Interaction with cytokine production pathways. | biosynth.com |

| Antitumor | Potential activity suggested. | Based on the presence of the bicyclo[4.2.1]nonane skeleton, a core structure in other terpenoids with known antitumor effects. | researchgate.netmdpi.comresearchgate.net |

Mechanisms of Action at Molecular and Cellular Levels

Target Identification and Validation Approaches

Direct molecular targets of secolongifolenediol have not been extensively identified or validated in published research. The primary reported mechanism of action for this compound is the inhibition of galactose-induced cytotoxic activity. The specific proteins or cellular components that this compound interacts with to exert this effect remain to be elucidated.

Generally, the identification of molecular targets for a natural compound like this compound would involve a variety of modern biochemical and cell-based assays. Approaches such as affinity chromatography-mass spectrometry, where a this compound-linked resin is used to capture interacting proteins from cell lysates, could be employed. Additionally, computational methods like molecular docking could predict potential binding partners by modeling the interaction of this compound with known protein structures. Validation of these potential targets would then typically involve techniques like surface plasmon resonance (SPR) to measure binding affinity and kinetics, or cellular thermal shift assays (CETSA) to confirm target engagement within a cellular context.

Impact on Cellular Signaling Pathways (e.g., Apoptosis, Proliferation)

While direct studies on this compound's impact on signaling pathways are not widely available, research on other natural products with the same core bicyclo[4.2.1]nonane skeleton suggests a potential for influencing pathways related to cell death and proliferation. researchgate.netacs.org Compounds with this structural motif have demonstrated pronounced antitumor activity. researchgate.net

Studies on synthetic analogues of bicyclo[4.2.1]nonane have shown cytotoxic effects against various tumor cell lines, including Jurkat, K562, and U937 cells. acs.org Furthermore, investigations into other bicyclo[4.2.1]nonane-containing diterpenoids have indicated an ability to induce apoptosis. For instance, one study on vibsane-type diterpenoids possessing a bicyclo[4.2.1]nonane moiety revealed that these compounds could promote apoptosis, increase levels of reactive oxygen species (ROS), and reduce the mitochondrial membrane potential in A549 lung cancer cells. researchgate.net Another meroterpenoid, siphonodictyal B, which also contains a complex bicyclic system, was found to induce apoptosis in human colon cancer cells by activating the p38 MAPK pathway, which in turn upregulated pro-apoptotic factors. nih.gov

The induction of apoptosis is a critical mechanism for anti-cancer agents. It is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The observation that related compounds affect mitochondrial membrane potential suggests a potential involvement of the intrinsic apoptotic pathway. researchgate.net However, without specific studies on this compound, its precise impact on these signaling cascades remains speculative.

Cytotoxic Activity of Bicyclo[4.2.1]nonane Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Vibsanolid B | A549 (Human lung carcinoma) | 1.11 | researchgate.net |

| Daphnorbol A | HepG2 (Human liver cancer) | 4.06 | researchgate.net |

| Daphnorbol A | A549 (Human lung carcinoma) | 6.35 | researchgate.net |

| Prostratin | HepG2 (Human liver cancer) | 6.06 | researchgate.net |

| Prostratin | A549 (Human lung carcinoma) | 5.45 | researchgate.net |

Enzyme Inhibition or Activation Studies

Specific enzymatic targets that are either inhibited or activated by this compound have not been documented in the available scientific literature. While it is known to inhibit galactose-induced cytotoxicity, the enzymatic players in this process that are modulated by this compound are yet to be identified.

To determine the effect of this compound on enzyme activity, a standard approach would involve in vitro enzyme assays. These assays would measure the rate of an enzymatic reaction in the presence and absence of the compound. By testing this compound against a panel of enzymes, particularly those involved in key cellular processes like signal transduction (e.g., kinases, phosphatases) or metabolism, potential targets could be identified. Should an inhibitory or activating effect be observed, further kinetic studies would be necessary to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Receptor Binding and Modulation Investigations

There is currently no public data from studies investigating the binding of this compound to specific cellular receptors. The initial screening of this compound did not reveal significant antioxidant, antimicrobial, or antifouling activities, which might suggest it does not interact with the common receptors mediating these effects.

Receptor binding assays are the standard method to investigate such interactions. These can be performed using radiolabeled ligands that compete with this compound for binding to a specific receptor, or label-free technologies like surface plasmon resonance (SPR) that directly measure the binding of the compound to a receptor immobilized on a sensor chip. A broad screening against a panel of known receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels, would be a systematic way to identify potential interactions.

Gene Expression and Protein Regulation Analysis

Direct evidence from gene expression or protein regulation studies following treatment with this compound is not available. The observed biological activities of related compounds, such as the induction of apoptosis, strongly imply that changes in gene and protein expression are likely to occur. researchgate.netnih.gov For instance, the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2) would be expected if this compound induces apoptosis via the intrinsic pathway.

Modern techniques such as RNA sequencing (RNA-Seq) and microarray analysis are powerful tools to obtain a global view of changes in gene expression in response to a compound. These methods can reveal which cellular pathways are perturbed by this compound treatment. Following the identification of changes at the mRNA level, proteomics techniques, such as mass spectrometry-based protein profiling or Western blotting, would be used to confirm that these changes are also reflected at the protein level. Such studies would be crucial to fully understand the molecular networks affected by this compound.

Structure Activity Relationship Sar Studies of Secolongifolenediol and Its Analogs

Identification of Pharmacophoric Features of the Bicyclo[4.2.1]nonane Scaffold

The bicyclo[4.2.1]nonane framework is a key structural motif found in a variety of biologically active natural products, including secolongifolenediol. mdpi.comresearchgate.netacs.orgnih.govresearchgate.net This rigid bicyclic system serves as a three-dimensional scaffold that positions substituents in specific spatial orientations, which is critical for interaction with biological targets. Research into compounds containing this skeleton suggests that the bicyclic core itself is a significant contributor to biological activity, with several derivatives exhibiting pronounced antitumor properties. mdpi.comresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net

The development of synthetic methods to create libraries of bicyclo[4.2.1]nonane derivatives has been a focus of medicinal chemistry. mdpi.comacs.orgnih.gov These efforts are predicated on the understanding that the scaffold is a viable starting point for the design of new therapeutic agents. The inherent rigidity of the bicyclo[4.2.1]nonane system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for specific biological targets. The spatial arrangement of substituents on this scaffold is a key determinant of its pharmacophoric properties.

Influence of Functional Groups on Biological Activity

The biological activity of molecules containing the bicyclo[4.2.1]nonane skeleton is significantly modulated by the nature and position of their functional groups. In the case of this compound, the presence of two hydroxyl (diol) groups is a defining feature. Generally, in sesquiterpenoids, hydroxyl groups can have a profound impact on biological activity. mdpi.comresearchgate.netresearchgate.net They can increase water solubility, which affects pharmacokinetics, and can form hydrogen bonds with amino acid residues in the binding sites of target proteins, thereby enhancing binding affinity. mdpi.comresearchgate.net The position of these hydroxyl groups is also critical; for instance, in some sesquiterpenoids, a hydroxyl group at a specific carbon is crucial for cytotoxicity. rsc.org

Studies on synthetic analogs of the bicyclo[4.2.1]nonane framework have provided more direct evidence of the influence of functional groups. For example, research on a series of substituted bicyclo[4.2.1]nona-2,4,7-trienes revealed that the type of substituent has a dramatic effect on cytotoxic activity against various tumor cell lines. acs.org The introduction of different alkyl and functionalized moieties led to a range of potencies, highlighting the importance of these peripheral groups in modulating the biological effect of the bicyclic core. The table below summarizes the in vitro cytotoxic activity of some synthesized bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes against several cancer cell lines.

| Compound | Substituent (R) | Jurkat (IC₅₀, µM) | K562 (IC₅₀, µM) | U937 (IC₅₀, µM) |

| 5a | Butyl | 0.029 ± 0.003 | 0.031 ± 0.003 | 0.037 ± 0.004 |

| 5e | Methoxycarbonyl | 0.062 ± 0.005 | 0.171 ± 0.014 | 0.089 ± 0.008 |

| 5h | Cyclopropyl | 0.017 ± 0.001 | 0.029 ± 0.002 | 0.041 ± 0.004 |

| 5i | 2-Phthalimidoethyl | 0.011 ± 0.001 | 0.027 ± 0.002 | 0.019 ± 0.002 |

| 3a | Hexyl (diene) | 0.017 ± 0.001 | 0.025 ± 0.002 | 0.033 ± 0.003 |

| Data sourced from a study on the cytotoxic effects of novel bicyclo[4.2.1]nonane derivatives. acs.org |

This data clearly demonstrates that small changes in the functional groups attached to the bicyclo[4.2.1]nonane scaffold can lead to significant differences in biological activity. For instance, the phthalimidoethyl-substituted analog 5i showed the highest potency among the triene series, suggesting that this particular functionality may be involved in a key interaction with the biological target.

Stereochemical Impact on Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms and functional groups determines how a molecule fits into a binding site on a protein or other biological macromolecule. For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired effect, while the other may be inactive or even have undesirable effects.

While the absolute configuration of naturally occurring (+)-secolongifolenediol has been established, detailed studies on how its specific stereoisomers affect efficacy and selectivity are scarce in the public domain. However, the importance of stereochemistry is a well-established principle in medicinal chemistry. taylorandfrancis.comwikipedia.org For other bicyclic compounds, it has been shown that the stereochemical orientation of substituents can dramatically alter biological activity. For example, in the synthesis of bicyclo[4.2.1]nona-2,4-dienes, products are often formed as a mixture of syn- and anti-stereoisomers, which can possess different biological profiles. acs.org The precise orientation of the hydroxyl groups in this compound is therefore expected to be a critical factor for its biological activity.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are powerful tools for predicting and rationalizing the structure-activity relationships of bioactive molecules. vulcanchem.comresearchgate.net These methods can be used to model the three-dimensional structure of a molecule, calculate its electronic properties, and simulate its interaction with a biological target. For the bicyclo[4.2.1]nonane system, computational studies can help to understand its conformational preferences and how these are influenced by different substituents. vulcanchem.com

While there are no specific computational studies focused on this compound in the available literature, research on related bicyclic systems demonstrates the potential of this approach. For instance, density functional theory (DFT) calculations have been used to investigate the biosynthesis and stability of complex terpenes containing bicyclic moieties. researchgate.net Such calculations can provide insights into the reactivity and preferred conformations of these molecules, which are essential for understanding their biological activity.

For a compound like this compound, molecular docking studies could be employed to predict its binding mode to potential protein targets. Quantitative structure-activity relationship (QSAR) models could also be developed for a series of analogs to mathematically correlate structural features with biological activity. These computational approaches, once validated experimentally, can guide the design of new, more potent, and selective analogs of this compound.

Synthesis and Biological Evaluation of Secolongifolenediol Derivatives and Analogs

Design Principles for Novel Secolongifolenediol Analogs

The design of novel analogs of a natural product like this compound is guided by the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. While specific design strategies for this compound are not extensively documented in publicly available literature, general principles can be applied. A primary approach is structure-activity relationship (SAR) exploration. This involves systematically modifying different parts of the this compound molecule to understand which functional groups and structural features are crucial for its biological activity.

Key design considerations would likely include:

Modification of Hydroxyl Groups: The two hydroxyl groups in this compound are prime targets for modification to explore their role in binding to biological targets. Their conversion to esters, ethers, or other functional groups can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Alteration of the Bicyclic Core: The bicyclo[4.2.1]nonane skeleton is a key feature. Modifications could involve changing ring sizes, introducing unsaturation, or adding substituents to probe the spatial requirements of the biological target.

Isosteric and Bioisosteric Replacements: Replacing certain atoms or groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres) can lead to improved compounds. For instance, a hydroxyl group might be replaced with a thiol or an amino group to investigate changes in activity.

Conformational Locking: Introducing structural constraints, such as additional rings or bulky groups, can lock the molecule into a specific conformation. If this conformation is the one required for biological activity, this can lead to a significant increase in potency.

The overarching goal of these design principles is to generate a library of analogs that can be screened to identify compounds with improved therapeutic potential over the parent natural product.

Synthetic Strategies for Chemical Modifications

The chemical modification of this compound to create novel derivatives would rely on established synthetic organic chemistry reactions. The presence of two hydroxyl groups and a carbon-carbon double bond in its structure provides reactive handles for a variety of transformations.

The hydroxyl groups of this compound are versatile starting points for derivatization. Standard synthetic methods can be employed to introduce a wide range of functional groups, thereby altering the molecule's physicochemical properties.

Esterification: The hydroxyl groups can be converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For example, benzoyl chloride or p-nitrobenzoyl chloride could be used to introduce chromophores for easier detection and purification. greyhoundchrom.com

Etherification: Formation of ethers, for example, by reaction with alkyl halides under basic conditions (Williamson ether synthesis), would increase the lipophilicity of the resulting derivatives.

Carbamate Formation: Reaction with isocyanates, such as phenyl isothiocyanate (PITC), can yield carbamates. scholarsresearchlibrary.com This modification introduces a different type of hydrogen bonding donor and acceptor profile.

Dansylation: Reagents like dansyl chloride can be used to introduce a fluorescent tag at the hydroxyl positions, which is useful for detection in biological assays. unomaha.edu

The selective derivatization of one hydroxyl group over the other would be a key challenge, potentially requiring the use of protecting groups or exploiting differences in the steric environment of the two hydroxyls.

Altering the carbon skeleton of this compound is a more complex undertaking but offers the potential for significant changes in biological activity. rsc.org General strategies in organic synthesis for modifying carbon frameworks could be adapted.

Reactions of the Double Bond: The carbon-carbon double bond can be subjected to various reactions, such as hydrogenation to produce the saturated analog, epoxidation to introduce an epoxide ring, or dihydroxylation to create a tetrol.

Ring-Rearrangement Reactions: Acid- or base-catalyzed rearrangements could potentially lead to novel bicyclic or tricyclic systems.

Oxidative Cleavage: Ozonolysis of the double bond would break the six-membered ring, leading to a dicarbonyl compound that could be further modified to create acyclic or different heterocyclic analogs. youtube.com

Cross-Coupling Reactions: If a halide or triflate can be introduced onto the carbon skeleton, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be used to append new carbon-based substituents.

These strategies would allow for the generation of a diverse set of analogs with significant structural departures from the original this compound scaffold.

Preclinical Biological Profiling of Synthesized Derivatives

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity in a preclinical setting. Given that the bicyclo[4.2.1]nonane core is associated with antitumor activity, a primary focus of this profiling would likely be in oncology. scholarsresearchlibrary.com

The preclinical profiling would typically involve a tiered approach:

In Vitro Cellular Assays: The synthesized compounds would be tested against a panel of human cancer cell lines to determine their cytotoxic or cytostatic effects. Key parameters to be measured include the IC50 (the concentration of compound that inhibits cell growth by 50%) and the GI50 (the concentration that causes 50% growth inhibition).

Mechanism of Action Studies: For active compounds, further studies would be conducted to elucidate their mechanism of action. This could involve assays to determine if the compounds induce apoptosis (programmed cell death), inhibit specific enzymes (e.g., kinases, topoisomerases), or interfere with other cellular processes.

In Vivo Animal Models: The most promising candidates from in vitro studies would then be advanced to in vivo testing in animal models of cancer, such as mouse xenograft models where human tumors are grown in immunocompromised mice. These studies would assess the compound's ability to inhibit tumor growth in a living organism.

Below is a hypothetical data table illustrating the kind of data that would be generated from the in vitro screening of a series of this compound derivatives.

| Compound | Modification | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |

| This compound | Parent Compound | >50 | >50 | >50 |

| Derivative 1 | Di-acetate Ester | 25.3 | 32.1 | 45.8 |

| Derivative 2 | Di-benzoate Ester | 10.1 | 15.6 | 12.4 |

| Derivative 3 | Mono-p-nitrobenzoate | 5.2 | 8.9 | 6.7 |

| Derivative 4 | Saturated diol | >50 | >50 | >50 |

This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental results.

Exploration of Bioconjugates for Targeted Delivery in Research Settings

Bioconjugation is a powerful strategy to enhance the therapeutic potential of a compound by linking it to a larger molecule that can direct it to a specific site in the body, such as a tumor. biosynth.comresearchgate.net This approach can increase efficacy while reducing off-target side effects. In a research setting, bioconjugates of this compound or its active derivatives could be explored to improve their delivery to cancer cells.

Potential bioconjugation strategies for this compound derivatives include:

Antibody-Drug Conjugates (ADCs): An active this compound derivative could be attached to a monoclonal antibody that recognizes a tumor-specific antigen. springernature.com This would deliver the cytotoxic payload directly to the cancer cells, sparing healthy tissues.

Polymer-Drug Conjugates: Conjugation to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic properties of a drug, including its solubility and circulation half-life. biosynth.com

Small Molecule-Drug Conjugates: The derivative could be linked to a small molecule that has a high affinity for a receptor that is overexpressed on cancer cells, such as folate or transferrin receptors.

The synthesis of these bioconjugates requires the introduction of a suitable linker molecule onto the this compound derivative. This linker must be stable in circulation but cleavable (e.g., by enzymes or the acidic environment of the tumor) to release the active drug at the target site. The exploration of different linkers and conjugation chemistries would be a key aspect of this research. springernature.com

Advanced Analytical Methodologies for Research and Quantification of Secolongifolenediol

Quantitative Chromatographic Methods (e.g., GC-MS, LC-MS/MS) for Complex Matrices

Quantitative analysis of secolongifolenediol, especially within complex biological or environmental matrices, relies heavily on the separation power of chromatography coupled with the sensitivity and selectivity of mass spectrometry. eag.comwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. cleancontrolling.com For a compound like this compound, which possesses polar hydroxyl groups, derivatization is often a necessary prerequisite for GC analysis. sigmaaldrich.com This process replaces the active hydrogens on the hydroxyl groups with less polar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com

A typical GC-MS method for quantitative analysis would involve:

Sample Preparation: Extraction of this compound from the matrix (e.g., soil, plant tissue, or a preclinical sample) followed by a derivatization step.

Chromatographic Separation: Utilizing a capillary column, such as a DB-5MS, to separate the derivatized this compound from other components in the sample. researchgate.net The carrier gas, typically helium, is maintained at a constant flow rate to ensure reproducible retention times. researchgate.net

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the derivatized this compound are monitored. This enhances sensitivity and selectivity. The mass-to-charge (m/z) ratio of a characteristic precursor ion and its product ions provides a high degree of structural confirmation. eag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For compounds that are thermally labile or not easily derivatized, LC-MS/MS is the preferred method. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. eag.comnih.gov

Key aspects of an LC-MS/MS method for this compound include:

Sample Preparation: This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate this compound from complex biological fluids like plasma or urine. researchgate.net

Chromatographic Separation: Reversed-phase HPLC is commonly used, where this compound is separated based on its hydrophobicity. The choice of column and mobile phase is optimized to achieve good peak shape and resolution.

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, generating protonated or deprotonated molecular ions with minimal fragmentation. thermofisher.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. eag.com This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification even at very low concentrations in complex matrices. au.dk

| Parameter | GC-MS | LC-MS/MS |

| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds |

| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Selectivity | Good, enhanced by SIM | Excellent, due to MRM |

| Sensitivity | High, can reach part-per-trillion levels for some compounds | Generally higher than GC-MS, especially for polar compounds |

| Matrix Effects | Can be an issue, requires clean samples | Can be significant, often requires internal standards and careful sample prep |

High-Resolution Spectroscopic Techniques for Structural Purity and Identity Confirmation in Research

While chromatographic methods are excellent for quantification, high-resolution spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of the purity of a newly isolated or synthesized compound like this compound. elsevier.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. clemson.edu High-resolution NMR provides detailed information about the chemical environment of each atom in the molecule. chemguide.co.uklibretexts.org

¹H NMR (Proton NMR): This technique provides information about the number of different types of hydrogen atoms in the molecule, their electronic environments (chemical shift), and their proximity to other hydrogen atoms (spin-spin splitting). The integration of the peaks reveals the relative number of hydrogens of each type. chemguide.co.uk

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule, providing information about the carbon skeleton. np-mrd.orgdrugbank.comnmrdb.org While standard ¹³C NMR does not show splitting in the same way as ¹H NMR, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: For complex molecules like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and piecing together the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of this compound from its molecular ion, which is a critical piece of data for confirming its identity and purity.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Number, environment, and connectivity of hydrogen atoms |

| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃) |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) |

| High-Resolution Mass Spectrometry | Precise mass and elemental formula |

Development of Bioanalytical Methods for Preclinical Samples

The transition of this compound into preclinical research necessitates the development and validation of robust bioanalytical methods. asiapharmaceutics.info These methods are used to measure the concentration of the compound in biological matrices such as plasma, serum, or tissue homogenates, which is fundamental for pharmacokinetic and toxicokinetic studies. researchgate.neteuropa.euresolvemass.ca

The development process involves several key stages:

Method Development: This includes selecting the most appropriate analytical technique (typically LC-MS/MS for its sensitivity and specificity), choosing a suitable internal standard, and optimizing sample extraction procedures (e.g., protein precipitation, LLE, or SPE), chromatographic conditions, and mass spectrometric parameters. researchgate.net

Method Validation: Before a bioanalytical method can be used for study sample analysis, it must undergo rigorous validation to demonstrate its reliability. au.dk According to regulatory guidelines, key validation parameters include: europa.eu

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. au.dk

Accuracy: The closeness of the measured concentration to the true value. au.dk

Precision: The degree of agreement among multiple measurements of the same sample. au.dk

Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a specified range.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. europa.eu

Stability: The stability of this compound in the biological matrix under various storage and handling conditions. au.dk

Standardization and Reference Material Development for Research Use

The availability of a well-characterized reference standard is a cornerstone of all quantitative analytical work. bebpa.org A reference standard for this compound serves as the benchmark against which all measurements are made, ensuring consistency and comparability of data across different experiments and laboratories. spirochem.com

The development of a reference standard involves:

Synthesis and Purification: If not available from a natural source in sufficient quantity and purity, this compound must be synthesized. The synthesis route should be robust and the final product must be purified to a very high degree, often using techniques like preparative chromatography.

Comprehensive Characterization: The identity and purity of the reference material must be unequivocally established. This involves a battery of analytical tests, including NMR spectroscopy for structural confirmation, HRMS for elemental composition, and chromatographic methods (e.g., HPLC with a universal detector like a charged aerosol detector) for purity assessment.

Certification and Stability Testing: The reference standard is assigned a purity value with an associated uncertainty. Its stability is then assessed under defined storage conditions over time to establish a re-test date or expiry date. casss.org For biologics, a two-tiered system of primary and secondary (working) reference standards is often employed to preserve the primary standard. casss.org Organizations like the United States Pharmacopeia (USP) provide guidance and can be involved in the development of official reference standards. cellandgene.com

Ecological and Environmental Role of Secolongifolenediol

Role in Microbial Interactions and Defense Mechanisms

While direct research on secolongifolenediol's specific role in microbial interactions is limited, its nature as a secondary metabolite produced by fungi suggests a potential role in defense and communication. Fungi produce a vast array of sesquiterpenoids, many of which exhibit potent biological activities, including antibacterial and antifungal properties. mdpi.comnih.gov These compounds are crucial for fungi to compete with other microorganisms and defend against predation. The production of such metabolites can be influenced by interspecies interactions, leading to a balance of competition and cooperation within a microbial community. frontiersin.org

Metabolic exchanges, including cofactors, are known to be fundamental in shaping microbial community interactions and can enhance stress tolerance, for instance, by promoting biofilm formation. nih.gov Fungal secondary metabolites, like this compound, can act as signaling molecules or be part of a larger chemical defense arsenal. nih.gov For example, some fungal products serve as phytotoxins, inhibiting the growth of plants. acs.org The ecological role of this compound may be to mediate such interactions, contributing to the survival and ecological niche of the producing organism.

Presence and Significance in Marine Ecosystems

This compound has been notably isolated from marine-derived fungi, highlighting its relevance in marine ecosystems. chemfaces.comvulcanchem.com Specifically, it has been identified as a metabolite of the marine algicolous fungus Drechslera sp., which was isolated from the green alga Ulva sp. chemfaces.comvdoc.pub The production of this compound by this marine fungus suggests a potential ecological role in the marine environment, possibly involving interactions with the host alga or other marine organisms.

Marine fungi are recognized as a prolific source of novel and biologically active secondary metabolites. jmb.or.kr These compounds can have various functions, including acting as antifouling agents. chemfaces.com Although initial tests on this compound from Drechslera sp. did not show significant antioxidant, antimicrobial, or antifouling activities, its presence points to the complex chemical ecology of marine fungal-algal associations. chemfaces.comvdoc.pub The marine environment, with its unique pressures, drives the evolution of specialized metabolic pathways in fungi, leading to the production of compounds like this compound. The study of such compounds is crucial for understanding the chemical dynamics and symbiotic or antagonistic relationships within marine ecosystems.

Biosynthetic Origins and Distribution in Nature

This compound is a sesquiterpenoid, a class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). mdpi.comnih.gov The biosynthesis of sesquiterpenoids in fungi is a complex process catalyzed by enzymes called sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes facilitate the cyclization of the linear FPP molecule into a vast array of cyclic carbon skeletons. mdpi.comnih.gov The bicyclo[4.2.1]nonane core of this compound is a testament to the intricate cyclization and rearrangement reactions that can occur. researchgate.netmdpi.comacs.orgucla.edu

The distribution of this compound appears to be primarily within the fungal kingdom. It has been isolated from the fermentation broth of fungi such as Bipolaris eleusines and the marine-dwelling Drechslera sp. chemfaces.comvulcanchem.com The genus Curvularia, which is closely related to Bipolaris and Drechslera and belongs to the family Pleosporaceae, is known for producing a wide variety of bioactive secondary metabolites, including terpenoids. nih.govadelaide.edu.aupensoft.netresearchgate.net The production of this compound by these related fungal genera suggests a shared or similar biosynthetic pathway. The natural occurrence of this compound in both terrestrial and marine-derived fungi indicates the adaptability and widespread nature of these biosynthetic capabilities within this fungal lineage.

Future Directions and Research Perspectives

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of secolongifolenediol begins with its precursor, longifolene (B8805489). wikipedia.org The formation of longifolene itself is a well-studied process involving a complex cationic cyclization cascade from farnesyl diphosphate (B83284) (FPP), catalyzed by the enzyme longifolene synthase. wikipedia.orgresearchgate.netgenome.jp However, the specific enzymatic steps that convert the tricyclic longifolene into the rearranged bicyclic structure of this compound remain uncharacterized.

Future research must focus on identifying the enzymes responsible for this transformation. It is hypothesized that cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases are involved in the oxidative cleavage and rearrangement of the longifolene skeleton. A recent study on a minimal biosynthetic gene cluster (BGC) identified a P450 enzyme, BipB, capable of hydroxylating (-)-longifolene, representing a critical first step in its functionalization. acs.org

Genome mining of organisms known to produce this compound, such as the fungus Bipolaris sp., is a promising strategy. vulcanchem.com By identifying BGCs containing a longifolene synthase gene in proximity to genes for enzymes like CYPs, researchers can pinpoint candidate catalysts. acs.org Heterologous expression of these candidate genes in hosts like Escherichia coli or Saccharomyces cerevisiae followed by biochemical assays will be crucial for confirming their function and elucidating the complete biosynthetic pathway. acs.org

| Research Objective | Proposed Approach | Key Enabling Technologies |

| Identify enzymes converting longifolene to this compound. | Genome mining of producing organisms for candidate biosynthetic gene clusters (BGCs). | Next-Generation Sequencing (NGS), Bioinformatics analysis. |

| Characterize the function of candidate enzymes. | Heterologous expression of genes (e.g., CYPs) in microbial hosts. | Synthetic Biology, Recombinant Protein Expression. |

| Elucidate the complete biosynthetic pathway. | In vitro enzymatic assays with purified enzymes and longifolene substrate. | Mass Spectrometry, NMR Spectroscopy. |

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. Chemoenzymatic and biocatalytic approaches offer a powerful alternative to complex total chemical synthesis. nih.govrsc.org These methods combine the versatility of chemical reactions with the high selectivity of enzymes.

A key future direction is the use of engineered microorganisms or isolated enzymes to perform the challenging oxidative rearrangement of longifolene or its derivatives. Research has already demonstrated the successful chemoenzymatic oxygenation of sesquiterpenes to produce valuable sesquiterpenoids, such as the conversion of α-guaiene to (-)-rotundone and the synthesis of (-)-isolongifolenone, a ketone derivative of longifolene. nih.govtandfonline.com Similar systems, potentially using newly discovered CYPs from section 12.1, could be developed for this compound production.